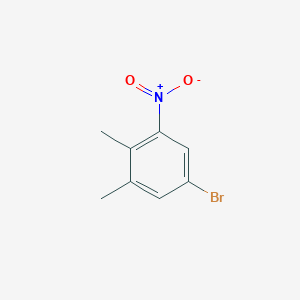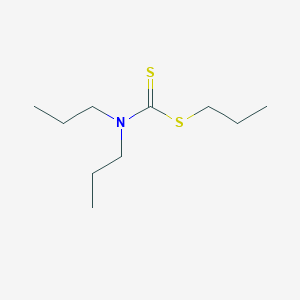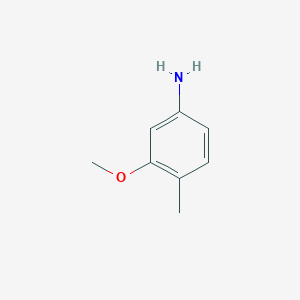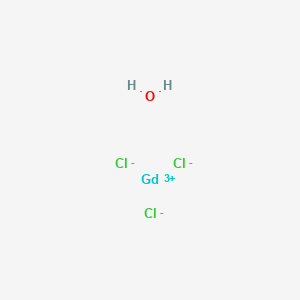![molecular formula C13H10N2O2 B097565 Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- CAS No. 19079-11-9](/img/structure/B97565.png)
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, Methylene Blue.
作用機序
The mechanism of action of Methylene Blue varies depending on its application. In neuroscience, Methylene Blue has been shown to increase mitochondrial function and reduce oxidative stress, leading to improved cognitive function and memory. In oncology, Methylene Blue has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting DNA repair mechanisms and inducing apoptosis. In infectious diseases, Methylene Blue has been shown to inhibit the growth of pathogens by disrupting their electron transport chain and inducing oxidative stress.
生化学的および生理学的効果
Methylene Blue has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the improvement of mitochondrial function, the inhibition of DNA repair mechanisms, and the induction of apoptosis. Additionally, Methylene Blue has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
Methylene Blue has several advantages for use in lab experiments, including its low cost, high solubility, and ease of use. However, Methylene Blue also has some limitations, including its potential toxicity at high concentrations and its potential to interfere with certain assays.
将来の方向性
There are several future directions for research on Methylene Blue, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine the optimal dosages and administration methods for Methylene Blue in various applications. Finally, the development of new analogs of Methylene Blue may lead to the discovery of compounds with improved therapeutic potential.
合成法
Methylene Blue can be synthesized using various methods, including the reduction of N,N-dimethyl-4-nitroaniline with zinc dust and hydrochloric acid, the oxidation of N,N-dimethylaniline with sodium dichromate, and the condensation of N,N-dimethylaniline with formaldehyde and sulfuric acid. The most commonly used method for synthesizing Methylene Blue is the reduction of N,N-dimethyl-4-nitroaniline.
科学的研究の応用
Methylene Blue has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, Methylene Blue has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In oncology, Methylene Blue has been investigated for its potential to sensitize cancer cells to radiation therapy and chemotherapy. In infectious diseases, Methylene Blue has been studied for its ability to inhibit the growth of various pathogens, including malaria parasites and bacteria.
特性
CAS番号 |
19079-11-9 |
|---|---|
製品名 |
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- |
分子式 |
C13H10N2O2 |
分子量 |
226.23 g/mol |
IUPAC名 |
2-methyl-3-methylidenepyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C13H10N2O2/c1-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(17)14(8)2/h3-7H,1H2,2H3 |
InChIキー |
SYXZMNNRTIHJKB-UHFFFAOYSA-N |
SMILES |
CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O |
正規SMILES |
CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O |
その他のCAS番号 |
19079-11-9 |
同義語 |
2,3-Dihydro-2-methyl-3-methylenepyrazino[1,2-a]indole-1,4-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
